molecular formula C8H13N5O2 B15324580 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide

Cat. No.: B15324580
M. Wt: 211.22 g/mol
InChI Key: QYIMGXZPLFPAEJ-UHFFFAOYSA-N
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Description

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-carbamoylacetamide (CAS: 1347087-51-7) is a pyrazole-derived compound characterized by a 4-amino-3,5-dimethylpyrazole core linked to a carbamoylacetamide group. Its molecular formula is C₉H₁₄N₄O₂, with a molecular weight of 210.24 g/mol. The compound has been studied as a pharmaceutical intermediate but is listed as a discontinued product in commercial catalogs, likely due to challenges in synthesis, stability, or efficacy in downstream applications .

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-carbamoylacetamide

InChI

InChI=1S/C8H13N5O2/c1-4-7(9)5(2)13(12-4)3-6(14)11-8(10)15/h3,9H2,1-2H3,(H3,10,11,14,15)

InChI Key

QYIMGXZPLFPAEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC(=O)N)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.

    Introduction of the amino group: The amino group is introduced through a substitution reaction, where an appropriate amine reacts with the pyrazole derivative.

    Attachment of the carbamoylacetamide group: The final step involves the reaction of the amino-pyrazole derivative with an isocyanate to form the carbamoylacetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled temperature and pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.

    Use of catalysts: Employing catalysts to enhance the reaction efficiency.

    Purification techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carbamoylacetamide groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.

    Receptor binding: It can interact with receptors, altering their signaling pathways.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The target compound shares a 3,5-dimethyl-1H-pyrazole core with several analogs, but substituents on the pyrazole ring and acetamide group differ significantly:

Compound Name (CAS) Pyrazole Substituents Acetamide Substituents Molecular Formula Molecular Weight (g/mol)
Target compound (1347087-51-7) 4-amino, 3,5-dimethyl N-carbamoyl (NH₂CONH-) C₉H₁₄N₄O₂ 210.24
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide (1152607-65-2) 4-amino, 3,5-dimethyl N-ethyl-N-methyl (CH₂CH₃, CH₃) C₁₀H₁₈N₄O 210.28
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) 4-butyl, 3,5-dimethyl Pyridinesulfonamide, 4-chlorophenyl carbamoyl C₂₂H₂₆ClN₅O₃S 476.00
2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide (957495-26-0) 4-acetyl, 3,5-dimethyl 4-methoxyphenyl C₁₆H₁₉N₃O₃ 301.34

Key Observations :

  • The amino group at the pyrazole 4-position in the target compound distinguishes it from analogs with alkyl (e.g., butyl) or acetyl substituents.
  • The N-carbamoyl group in the target compound contrasts with bulkier substituents (e.g., N-ethyl-N-methyl in or sulfonamide in ), which may influence solubility and metabolic stability.

Physicochemical and Pharmacological Properties

Property Target Compound N-Ethyl-N-Methyl Analog Sulfonamide Derivative Acetyl-Methoxyphenyl Analog
Solubility Moderate (polar carbamoyl) High (lipophilic substituents) Low (bulky sulfonamide) Moderate (methoxyphenyl)
Hydrogen Bonding High (amino + carbamoyl) Moderate (amide) High (sulfonamide + carbamoyl) Low (acetyl reduces H-bonding)
Metabolic Stability Likely low High Moderate High (acetyl group stabilizes)

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